2-(2,6-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one
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Overview
Description
2-(2,6-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzopyran core with multiple methoxy groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction utilizes organoboron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of methoxy-substituted derivatives .
Scientific Research Applications
2-(2,6-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Syringol: A phenol with methoxy groups, similar in structure but with different functional properties.
Tris(2,6-dimethoxyphenyl)methyl carbenium ion: Another compound with multiple methoxy groups, used in mass spectrometry.
Properties
CAS No. |
53617-61-1 |
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Molecular Formula |
C20H20O7 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(2,6-dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-12-7-6-8-13(23-2)18(12)14-9-11(21)17-15(27-14)10-16(24-3)19(25-4)20(17)26-5/h6-10H,1-5H3 |
InChI Key |
PTIRSDYYXKIRET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC |
Origin of Product |
United States |
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